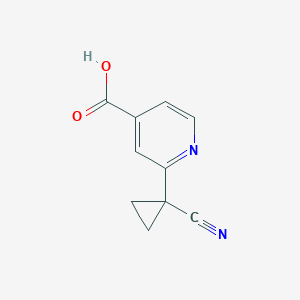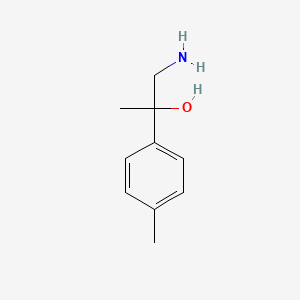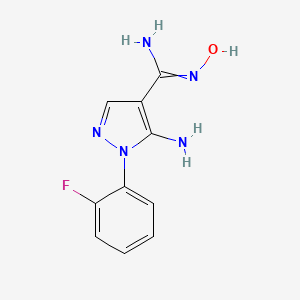
2-(1-Cyanocyclopropyl)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Cyanocyclopropyl)isonicotinic acid is a chemical compound with the molecular formula C₁₀H₈N₂O₂ It is a derivative of isonicotinic acid, which is known for its applications in various fields, including medicinal chemistry and agriculture
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyanocyclopropyl)isonicotinic acid typically involves the reaction of isonicotinic acid with a cyanocyclopropyl derivative. One common method includes the esterification of isonicotinic acid followed by a reaction with a cyanocyclopropyl reagent under controlled conditions . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple steps of purification, such as crystallization and recrystallization, to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Cyanocyclopropyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyanocyclopropyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where the cyanocyclopropyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines or other reduced forms of the compound .
Applications De Recherche Scientifique
2-(1-Cyanocyclopropyl)isonicotinic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1-Cyanocyclopropyl)isonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with metabolic pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position, known for its antimicrobial properties.
2,6-Dichloroisonicotinic acid: Used as a synthetic inducer of plant resistance against pathogens.
Nicotinic acid:
Uniqueness
This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H8N2O2 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
2-(1-cyanocyclopropyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c11-6-10(2-3-10)8-5-7(9(13)14)1-4-12-8/h1,4-5H,2-3H2,(H,13,14) |
Clé InChI |
GRFCEQJJEABMPE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C#N)C2=NC=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11742747.png)
![1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-3-methoxy-1H-pyrazol-4-amine](/img/structure/B11742757.png)




![2-(4-{[(4-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11742778.png)
![N-[(2-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11742780.png)
![1-ethyl-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11742788.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11742792.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742808.png)
![3-methoxy-1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11742825.png)
![2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid](/img/structure/B11742830.png)
